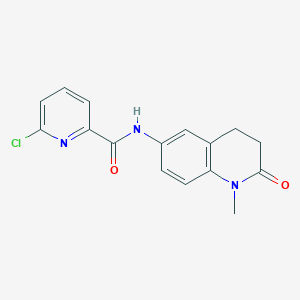

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

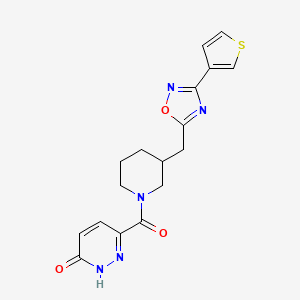

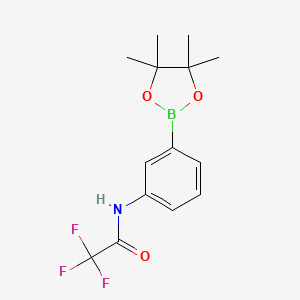

6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

The compound has been involved in studies exploring the synthesis and reactions of stable o-quinoid systems, particularly focusing on the development of new methodologies for creating polysubstituted isoquinoline derivatives. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. For instance, Sarkar, Ghosh, and Chow (2000) detailed the synthesis of a stable o-quinoid 10-π-electron system, which undergoes high regioselective Diels−Alder cycloadditions with a variety of dienophiles to yield polysubstituted isoquinoline derivatives. This process is facilitated by the remarkable stability and unique electronic properties of the intermediate compounds (Sarkar, Ghosh, & Chow, 2000).

Antimicrobial Applications

The structural motif of "6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide" and its derivatives have been explored for antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the aim of evaluating their in vitro antibacterial and antifungal activities against various microbial strains. The synthesized compounds showed potential as antimicrobial agents, highlighting the versatility and applicability of this chemical framework in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).

Sensor Development and Material Science

The compound's derivatives have been applied in the development of fluorescent anion sensors, demonstrating its utility in sensor technology and material science. Dorazco-González et al. (2014) prepared dicationic derivatives that exhibited efficient fluorescence quenching by various anions in water, indicating potential applications in environmental monitoring and analytical chemistry (Dorazco‐González et al., 2014).

Synthesis of Heterocyclic Compounds

The compound is also pivotal in the synthesis of novel heterocyclic compounds, showcasing its importance in organic chemistry. For example, Yavari, Sabbaghan, and Hossaini (2006) reported on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, leading to the synthesis of trichloromethylated bridgehead N-heterocycles. This research underscores the compound's role in facilitating novel chemical transformations and contributing to the diversity of organic synthesis (Yavari, Sabbaghan, & Hossaini, 2006).

Eigenschaften

IUPAC Name |

6-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-20-13-7-6-11(9-10(13)5-8-15(20)21)18-16(22)12-3-2-4-14(17)19-12/h2-4,6-7,9H,5,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMRDVGUKXYYIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=NC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)

![4,9-Diphenoxyisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B2613183.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)